Nicotinimidic acid ethyl ester

Vue d'ensemble

Description

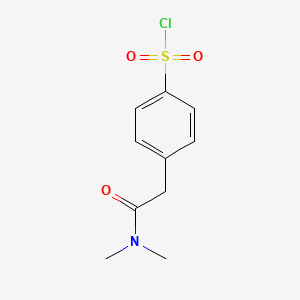

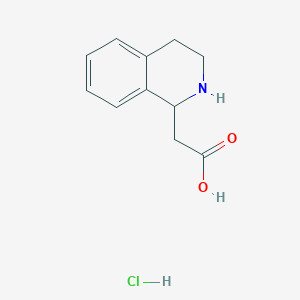

Nicotinimidic acid ethyl ester, also known as Ethyl nicotinate, is a derivative of nicotinic acid. It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 . It is used in various applications, including as a skin-conditioning agent in cosmetics .

Synthesis Analysis

The synthesis of an ester like Nicotinimidic acid ethyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of Nicotinimidic acid ethyl ester consists of a pyridine ring with a carboxylic ester group attached .Chemical Reactions Analysis

Esters, including Nicotinimidic acid ethyl ester, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst. The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Nicotinimidic acid ethyl ester is a liquid with a refractive index of n20/D 1.504 (lit.). It has a boiling point of 223-224 °C (lit.) and a melting point of 8-10 °C (lit.). The density of this compound is 1.107 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Lipid Profile Modification

Nicotinic acid (NA), closely related to nicotinimidic acid ethyl ester, is a potent agent clinically available for modifying the lipid profile, specifically by lowering LDL and VLDL cholesterol while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and atherosclerosis progression, attributed to both lipid-mediated and emerging nonlipid-mediated anti-inflammatory effects, such as direct enhancement of adiponectin secretion, demonstrating a novel atheroprotective role (Digby, Lee, & Choudhury, 2009). Further understanding of these mechanisms could illuminate additional applications for nicotinimidic acid ethyl ester derivatives in treating lipid disorders and associated conditions.

Anticancer Potential

Research into novel derivatives of nicotinic acid, from which nicotinimidic acid ethyl ester is derived, shows significant promise in anticancer applications. These derivatives display a wide variety of biological properties, making them of immense interest for developing efficient anticancer drugs. The synthetic approaches and investigations into the anticancer potential of these derivatives suggest that they could offer valuable pathways for cancer treatment, highlighting the need for further exploration in this domain (Jain, Utreja, Kaur, & Jain, 2020).

Neurocognitive Function Enhancement

Nicotinamide, a derivative of nicotinic acid and closely related to nicotinimidic acid ethyl ester, has shown potential neuroprotective effects in various studies. As a precursor of NAD+, it plays a critical role in cellular energy production, suggesting that dietary and supplemental nicotinamide could benefit neurocognitive functions. This includes preventive and therapeutic roles in conditions like age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries, warranting further interventional studies to fully understand its benefits (Rennie, Chen, Dhillon, Vardy, & Damian, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl pyridine-3-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXEMSLQMSROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440263 | |

| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboximidic acid, ethyl ester | |

CAS RN |

53292-65-2 | |

| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B3143616.png)

![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)